3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE
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Overview
Description
3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is substituted with multiple functional groups, including tetramethyl groups and a piperidinoethoxy phenyl group.
Preparation Methods
The synthesis of 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde and amine or ammonium acetate in the presence of an ionic liquid such as [bmim]Br . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinoethoxy phenyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. It can also form stable radicals, which are crucial in various biochemical pathways . The presence of the piperidinoethoxy group enhances its binding affinity to specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 3,3,6,6-TETRAMETHYL-9-[3-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a stable radical and oxidation catalyst.
3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: Shares a similar xanthene core but differs in the substitution pattern.
3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: Another structurally related compound with different functional groups.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C30H37NO5 |
---|---|
Molecular Weight |
491.6g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-[3-(2-oxo-2-piperidin-1-ylethoxy)phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C30H37NO5/c1-29(2)14-21(32)27-23(16-29)36-24-17-30(3,4)15-22(33)28(24)26(27)19-9-8-10-20(13-19)35-18-25(34)31-11-6-5-7-12-31/h8-10,13,26H,5-7,11-12,14-18H2,1-4H3 |
InChI Key |
MEGKVRSOEJRYKK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC(=O)N5CCCCC5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC(=O)N5CCCCC5)C(=O)C1)C |
Origin of Product |
United States |
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